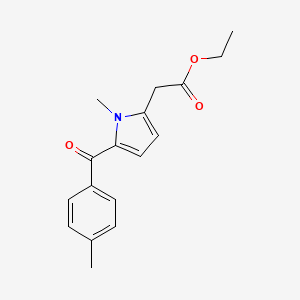
Tolmetin-d3 Ethyl Ester
Katalognummer B8346332
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: ZWFRUUBPYBQDCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US03950355
Procedure details


To a solution of 0.0516 mole of p-tolyl magnesium bromide in ether (40 ml.) is added 5.0 g. (0.0274 mole) of cadmium chloride. The mixture is refluxed for 20 minutes, 50 ml. of dry benzene is added and the ether is distilled off. To this solution of di-(p-tolyl) cadmium is added dropwise 5.9 g. (0.0258 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 25 ml. of benzene. The mixture is stirred at room temperature for 1 hour and poured into dilute HCl. The mixture is extracted with ether. The ether extract is washed successively with dimethylaminopropylamine solution, dilute HCl. and brine and then dried (anhydrous MgSO4). The solvent is evaporated in vacuo. The residue is crystallized from methyl cyclohexane and recrystallized from ethanol to give white crystalline ethyl 1-methyl-5-p-toluoylpyrrole-2-acetate, m.p. 70°-71°C.



Name
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
Quantity
0.0258 mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Mg]Br)=[CH:3][CH:2]=1.C1C=CC=CC=1.Cl[C:17]([C:19]1[N:23]([CH3:24])[C:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:21][CH:20]=1)=[O:18].Cl>CCOCC.[Cl-].[Cd+2].[Cl-]>[CH3:24][N:23]1[C:19]([C:17]([C:4]2[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=2)=[O:18])=[CH:20][CH:21]=[C:22]1[CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0516 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)[Mg]Br)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
|
|
Quantity
|
0.0258 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)C1=CC=C(N1C)CC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0.0274 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cd+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 20 minutes
|
|
Duration
|
20 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ether is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution of di-(p-tolyl) cadmium is added dropwise 5.9 g
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed successively with dimethylaminopropylamine solution, dilute HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
and brine and then dried (anhydrous MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from methyl cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
